molecular formula C9H6ClFO B7768488 (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal CAS No. 55338-97-1

(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal

Cat. No.: B7768488
CAS No.: 55338-97-1
M. Wt: 184.59 g/mol
InChI Key: PMRMSGNJEJXYGD-UITAMQMPSA-N
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Description

(2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal: is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method to synthesize (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal involves an aldol condensation reaction between 4-fluorobenzaldehyde and chloroacetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions to favor the formation of the (2Z) isomer.

    Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide derived from 4-fluorobenzyl chloride reacts with chloroacetaldehyde to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation or Wittig reactions, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific biological pathways. Research may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorophenyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

    (2E)-3-chloro-3-(4-fluorophenyl)prop-2-enal: The (2E) isomer differs in the configuration around the double bond, which can affect its reactivity and biological activity.

    3-chloro-3-(4-fluorophenyl)propanal: Lacks the double bond, resulting in different chemical and physical properties.

    3-chloro-3-(4-fluorophenyl)propanoic acid:

Uniqueness: (2Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal is unique due to its specific configuration and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMSGNJEJXYGD-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C=O)/Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55338-97-1
Record name Cinnamaldehyde, beta-chloro-p-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055338971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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